4-chloro-4,5,6,7-tetrahydro-1H-indole

Catalog No.
S15465504
CAS No.
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-4,5,6,7-tetrahydro-1H-indole

Product Name

4-chloro-4,5,6,7-tetrahydro-1H-indole

IUPAC Name

4-chloro-4,5,6,7-tetrahydro-1H-indole

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3H2

InChI Key

XGZDSYJKBNYCAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC=C2)Cl

4-Chloro-4,5,6,7-tetrahydro-1H-indole is a heterocyclic organic compound belonging to the indole family. It features a bicyclic structure that includes a five-membered nitrogen-containing ring fused to a six-membered carbon ring. The presence of the chlorine atom at the 4-position of the tetrahydroindole framework contributes to its chemical reactivity and biological properties. This compound is notable for its role in medicinal chemistry due to its structural motifs that can interact with various biological targets.

  • Oxidation: This compound can be oxidized to form derivatives such as indole-4-carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
  • Reduction: Reduction reactions typically yield tetrahydroindole derivatives, facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur with alkyl halides in the presence of bases, leading to various alkylated indole derivatives .

The biological activity of 4-chloro-4,5,6,7-tetrahydro-1H-indole has garnered interest due to its interaction with various biochemical pathways. It has been shown to influence the function of sirtuins, particularly SIRT2, which are involved in cellular processes like aging and apoptosis. The compound's nonplanar structure enhances its binding affinity to enzyme active sites, thereby modulating their activity and potentially impacting cellular health and longevity .

Common Synthetic Routes

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to yield indole derivatives.
  • Biltz Synthesis: Utilizing aniline derivatives and glyoxal, this method allows for the construction of tetrahydroindole frameworks.
  • Ball Milling Techniques: Recent advancements have introduced mechanochemical methods such as ball milling with sulfamic acid, which provides an environmentally friendly approach with high yields under mild conditions .

Industrial Production

On an industrial scale, multicomponent reactions are often employed for efficient synthesis. These processes typically utilize catalysts to enhance yield and selectivity, allowing for scalable production of 4-chloro-4,5,6,7-tetrahydro-1H-indole .

The applications of 4-chloro-4,5,6,7-tetrahydro-1H-indole are diverse:

  • Medicinal Chemistry: Due to its structural characteristics, it serves as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Biological Research: The compound is used in studies investigating enzyme interactions and cellular mechanisms related to aging and stress resistance .
  • Synthetic Chemistry: It acts as a precursor in synthesizing more complex indole derivatives that have potential therapeutic effects .

Research into the interaction of 4-chloro-4,5,6,7-tetrahydro-1H-indole with biological targets has revealed its potential in influencing key signaling pathways. For instance, studies have indicated that this compound can modulate sirtuin activity and affect downstream cellular responses related to metabolism and stress resistance . Additionally, investigations into its binding affinities have provided insights into how structural modifications can enhance or diminish its biological efficacy.

List of Similar Compounds

  • Indole-3-carboxylic acid
  • Tryptophan
  • 5-Hydroxyindole

Comparison Table

CompoundStructural FeaturesUnique Properties
4-Chloro-4,5,6,7-tetrahydro-1H-indoleChlorine substitution at the 4-positionDiverse chemical modifications; significant biological activity
Indole-3-carboxylic acidCarboxylic acid group at the 3-positionKnown for antioxidant properties; less versatile in modifications
TryptophanAmino acid structureEssential amino acid; precursor for serotonin
5-HydroxyindoleHydroxyl group at the 5-positionInvolved in neurotransmission; less reactivity compared to tetrahydro derivatives

Uniqueness

The uniqueness of 4-chloro-4,5,6,7-tetrahydro-1H-indole lies in its ability to undergo diverse chemical transformations while maintaining significant biological activity. Its structural features allow for various modifications that can enhance its pharmacological properties compared to other indoles .

XLogP3

1.9

Hydrogen Bond Donor Count

1

Exact Mass

155.0501770 g/mol

Monoisotopic Mass

155.0501770 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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